1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carbaldehyde
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Overview
Description
1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carbaldehyde is an organic compound that features a pyrrolidine ring substituted with a 4-chlorobenzyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carbaldehyde typically involves the reaction of 4-chlorobenzyl chloride with a pyrrolidine derivative. One common method is the Claisen-Schmidt condensation reaction, which can be carried out using 1,4-dioxane as a solvent and potassium hydroxide as a base at room temperature . Alternatively, the reaction can be conducted under solvent-free conditions to obtain the product in good yields .
Industrial Production Methods
Industrial production of this compound may involve the gas-phase photochemical reaction of toluene with chlorine to produce 4-chlorobenzyl chloride, which is then reacted with the appropriate pyrrolidine derivative . This method is advantageous due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.
Reduction: 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its bioactive effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl chloride: A precursor in the synthesis of 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carbaldehyde.
1-(4-Chlorobenzyl)piperazine: A compound with similar structural features but different biological activities.
4-Chlorobenzaldehyde: Another related compound that can undergo similar chemical reactions.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential bioactivity. Its structure allows for versatile modifications, making it a valuable intermediate in synthetic chemistry and drug development.
Properties
Molecular Formula |
C12H12ClNO2 |
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Molecular Weight |
237.68 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C12H12ClNO2/c13-11-3-1-9(2-4-11)6-14-7-10(8-15)5-12(14)16/h1-4,8,10H,5-7H2 |
InChI Key |
HQNJEKGVITWHDD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)Cl)C=O |
Origin of Product |
United States |
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